molecular formula C21H17ClN4O2 B4849026 5-(4-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide

5-(4-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide

Cat. No.: B4849026
M. Wt: 392.8 g/mol
InChI Key: WFMKFYDJHOGQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide, also known as CPI-455, is a novel chemical compound that has garnered significant attention in the scientific community due to its potential applications in various research fields. CPI-455 has been found to have a unique mechanism of action that makes it a promising tool for studying different biological processes. In

Mechanism of Action

5-(4-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide is a potent and selective inhibitor of G9a. G9a is a histone lysine methyltransferase that plays a critical role in the regulation of gene expression. It catalyzes the methylation of histone H3 at lysine 9 (H3K9), which leads to transcriptional repression. This compound binds to the active site of G9a and inhibits its activity, leading to reduced levels of H3K9 methylation and increased gene expression.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Inhibition of G9a by this compound has been shown to increase the expression of genes involved in DNA damage response and cell cycle progression. This compound has also been found to induce apoptosis in cancer cells by activating the p53 pathway. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

5-(4-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of G9a, which makes it a valuable tool for studying the role of G9a in various biological processes. This compound has been found to have anti-tumor effects in various cancer cell lines, which makes it a promising candidate for cancer therapy. However, this compound has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in some assays. In addition, this compound has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several future directions for the research on 5-(4-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide. One direction is to further investigate the anti-tumor effects of this compound in vivo. Another direction is to explore the potential applications of this compound in epigenetic therapy. This compound has been found to have anti-inflammatory effects, and future studies could investigate its potential use in treating inflammatory diseases. In addition, further studies could be conducted to optimize the synthesis method of this compound and improve its solubility in water.

Scientific Research Applications

5-(4-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide has been found to have potential applications in various research fields. It has been used as a tool for studying different biological processes, including epigenetic regulation, cell cycle progression, and DNA damage response. This compound has been found to inhibit the activity of the histone lysine methyltransferase G9a, which is involved in the regulation of gene expression. Inhibition of G9a by this compound has been shown to have anti-tumor effects in various cancer cell lines.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-14-4-2-3-5-16(14)12-26-13-18(11-23-26)24-21(27)19-10-20(28-25-19)15-6-8-17(22)9-7-15/h2-11,13H,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMKFYDJHOGQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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